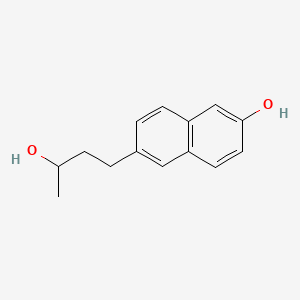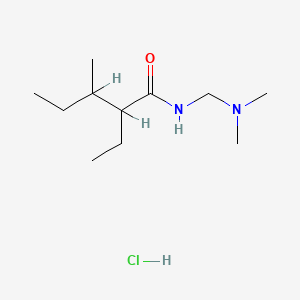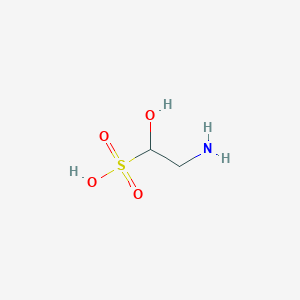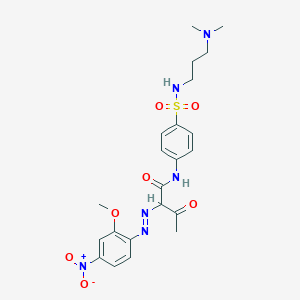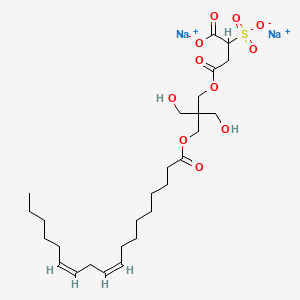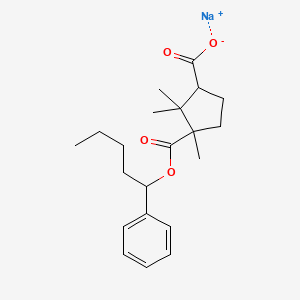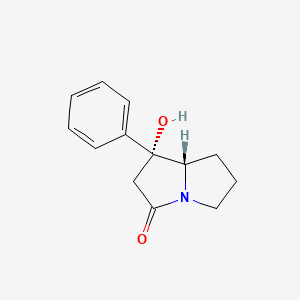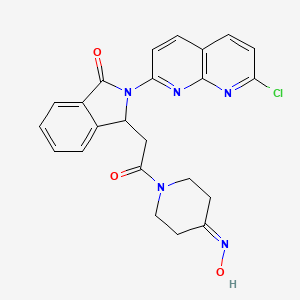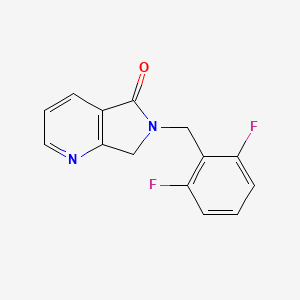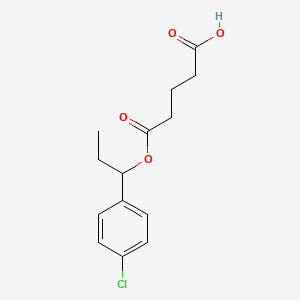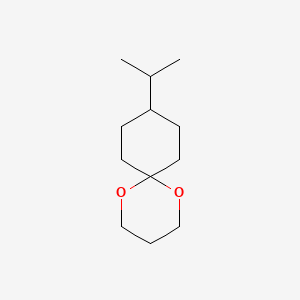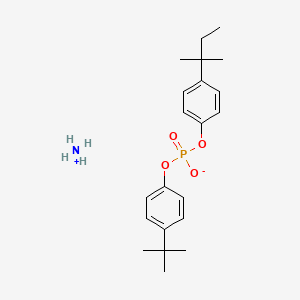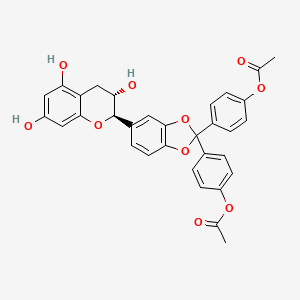
(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol” is a complex organic molecule that features multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol” typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo a series of reactions including Friedel-Crafts acylation, cyclization, and esterification. The reaction conditions may involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol” can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a therapeutic agent. Its multiple functional groups and aromatic rings suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be studied for its pharmacological properties. Researchers may explore its potential as an anti-inflammatory, antioxidant, or anticancer agent, depending on its interactions with biological molecules.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its aromatic structure and functional groups may impart desirable characteristics such as thermal stability, conductivity, or optical properties.
Mécanisme D'action
The mechanism by which “(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol” exerts its effects depends on its interactions with molecular targets. These may include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other polyphenolic compounds and benzopyran derivatives. Examples include:
- (2R-trans)-2-(2,2-Bis(4-hydroxyphenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
- (2R-trans)-2-(2,2-Bis(4-methoxyphenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
Uniqueness
The uniqueness of “(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol” lies in its specific combination of functional groups and aromatic rings. This structure may confer unique properties such as enhanced stability, specific reactivity, or particular biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
89329-11-3 |
|---|---|
Formule moléculaire |
C32H26O10 |
Poids moléculaire |
570.5 g/mol |
Nom IUPAC |
[4-[2-(4-acetyloxyphenyl)-5-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1,3-benzodioxol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C32H26O10/c1-17(33)38-23-8-4-20(5-9-23)32(21-6-10-24(11-7-21)39-18(2)34)41-28-12-3-19(13-30(28)42-32)31-27(37)16-25-26(36)14-22(35)15-29(25)40-31/h3-15,27,31,35-37H,16H2,1-2H3/t27-,31+/m0/s1 |
Clé InChI |
LFPLGZNEEHJDAC-JTSJOTPCSA-N |
SMILES isomérique |
CC(=O)OC1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](CC5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)OC(=O)C |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4C(CC5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


